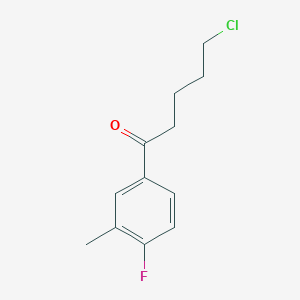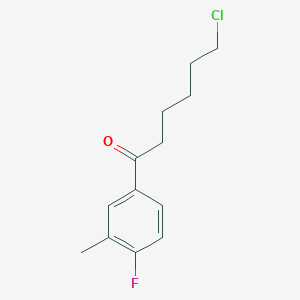
2-Chloro-4-pivalamidonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The first paper describes a practical synthesis of a pharmaceutical intermediate, which involves a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide . Although this synthesis is for a different compound, the methods used could potentially be adapted for the synthesis of 2-Chloro-4-pivalamidonicotinic acid, considering that both compounds share the nicotinic acid moiety.
Molecular Structure Analysis
The second paper provides a detailed characterization of a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid . The molecular structure of this complex is elucidated using various spectroscopic techniques and X-ray diffraction. The ligand in this complex coordinates to the metal center through sulfur and nitrogen atoms, forming a four-membered ring. While this paper does not directly analyze this compound, the techniques and findings could be relevant for understanding the coordination chemistry and molecular geometry of similar nicotinic acid derivatives.
Chemical Reactions Analysis
The second paper also investigates the influence of the synthesized tin(IV) complex on the catalytic oxidation of linoleic acid by the enzyme lipoxygenase . This study provides insights into the reactivity of the complex and could suggest potential reactivity for this compound in biological systems or catalytic processes, given the structural similarities in the nicotinic acid moiety.
Physical and Chemical Properties Analysis
Neither paper directly reports on the physical and chemical properties of this compound. However, the methods used for characterizing the tin(IV) complex, such as elemental analysis, FT-IR, and Mossbauer spectroscopy, could be applied to determine similar properties for this compound . The crystal structure determination provides valuable information on the solid-state properties of the complex, which could be analogous to the crystalline properties of this compound if it were to be synthesized and characterized in a similar manner.
Scientific Research Applications
Reaction Mechanisms and Synthesis
SNAr Reactions of Pyrimidinones in Pivalic Acid : Pivalic acid is utilized as a medium to facilitate the SNAr displacement of 2-methylthio-4-pyrimidinones with various anilines. The resulting products, after chlorination, offer a pathway to explore structure-activity relationships of functionalized pyrimidines, indicating the potential role of 2-Chloro-4-pivalamidonicotinic acid in medicinal chemistry and drug design (Maddess & Carter, 2012).
Aminolysis of Poly-Substituted Pyrimidinones : Pivalic acid acts as a solvent in the aminolysis of poly-substituted 2-(nitroamino)-pyrimidin-4(3Н)-one derivatives with arylamines showcasing low basicity. This reaction emphasizes the unique role of pivalic acid in facilitating chemical reactions that are otherwise unfeasible in different solvents, hinting at the broader chemical utility of this compound (Novakov et al., 2016).
Material Science and Catalysis
- Organometallic Chemistry of Platinum-Blue Derived Complexes : The study explores the pivalamidate-bridged Pt III dinuclear complex's reactions with ketones, olefins, and alkynes in water. It's shown that these reactions signify both Pt II and Pt IV characters, highlighting the versatility of pivalic acid derivatives in organometallic chemistry and catalysis (Matsumoto & Ochiai, 2002).
Molecular Engineering and Drug Design
- Potent s-cis-Locked Bithiazole Correctors : A study on N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide demonstrates its role in correcting defective cellular processing of cystic fibrosis protein. The findings suggest that certain derivatives of this compound may have therapeutic potential in cystic fibrosis treatment (Yu et al., 2008).
Environmental Chemistry and Phytoremediation
- Bacterial Endophyte-Enhanced Phytoremediation : The use of a bacterial endophyte that can degrade 2,4-dichlorophenoxyacetic acid, a compound structurally similar to this compound, to enhance phytoremediation efficiency and reduce herbicide residues in crop plants highlights the potential environmental applications of this compound and its derivatives (Germaine et al., 2006).
Safety and Hazards
properties
IUPAC Name |
2-chloro-4-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)10(17)14-6-4-5-13-8(12)7(6)9(15)16/h4-5H,1-3H3,(H,15,16)(H,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGOGWIZSINXEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649795 |
Source


|
| Record name | 2-Chloro-4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1021339-24-1 |
Source


|
| Record name | 2-Chloro-4-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021339-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328052.png)

![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)










